Alk5-IN-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

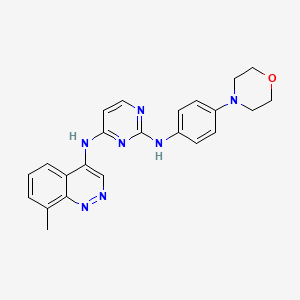

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23N7O |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

4-N-(8-methylcinnolin-4-yl)-2-N-(4-morpholin-4-ylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C23H23N7O/c1-16-3-2-4-19-20(15-25-29-22(16)19)27-21-9-10-24-23(28-21)26-17-5-7-18(8-6-17)30-11-13-31-14-12-30/h2-10,15H,11-14H2,1H3,(H2,24,26,27,28,29) |

InChI Key |

WIEWIEHDHZEZSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Alk5-IN-33: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Alk5-IN-33, a selective and orally active inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document is intended to serve as a valuable resource for researchers in the fields of oncology, fibrosis, and other proliferative diseases where the TGF-β signaling pathway plays a crucial role.

Chemical Structure and Properties

This compound, with the CAS number 2785430-89-7, is a small molecule inhibitor belonging to a class of compounds designed to target the ATP-binding site of ALK5.[1][2][3] Its chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| CAS Number | 2785430-89-7 |

| Molecular Formula | C23H23N7O |

| Molecular Weight | 413.48 g/mol [4] |

| Canonical SMILES | CC1=CC=CC2=C(NC3=NC(NC4=CC=C(N5CCOCC5)C=C4)=NC=C3)C=NN=C12[4] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid (visual inspection) |

| Solubility | Expected to be soluble in organic solvents such as DMSO and ethanol. |

| pKa | Data not available. |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of ALK5, a transmembrane serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β).[1] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation and subsequent activation of the downstream signaling molecules SMAD2 and SMAD3. This disruption of the canonical TGF-β signaling cascade inhibits the transcription of TGF-β target genes involved in cell proliferation, differentiation, and extracellular matrix production.

The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

Biological Activity

This compound is a highly potent inhibitor of ALK5 with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1] Its biological activity has been demonstrated in both in vitro and in vivo models.

In Vitro Activity

In cellular assays, this compound has been shown to effectively inhibit the TGF-β1 mediated expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation and fibrosis.[1]

In Vivo Activity

Preclinical studies in a mouse xenograft model using A549 cells have demonstrated that oral administration of this compound leads to a dose-dependent reduction in the phosphorylation of SMAD2.[1][4] This provides evidence of its target engagement and biological activity in a whole-animal system.

| Parameter | Result |

| IC50 (ALK5) | ≤10 nM[1] |

| In Vitro Effect | Full inhibition of TGF-β1 mediated α-SMA expression.[1] |

| In Vivo Effect | Dose-dependent reduction of phospho-SMAD2 levels in A549 xenograft model.[1][4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not publicly available. However, the following sections describe generalized methodologies commonly employed for the evaluation of ALK5 inhibitors, which can be adapted for this compound.

In Vitro ALK5 Kinase Assay (Generalized Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase domain.

References

An In-Depth Technical Guide to the Mechanism of Action of Alk5-IN-33 in the TGF-β Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a hallmark of various pathologies, most notably fibrosis and cancer.[2][3][4] A key mediator in this cascade is the TGF-β type I receptor, a serine/threonine kinase also known as Activin-like kinase 5 (ALK5).[3][5] The kinase activity of ALK5 is essential for propagating the downstream signal. Consequently, ALK5 has emerged as a high-value therapeutic target for diseases driven by excessive TGF-β signaling.[3][6] Alk5-IN-33 is a potent and selective small molecule inhibitor of ALK5, designed to specifically block this pathological signaling.[7] This document provides a comprehensive technical overview of the TGF-β pathway, the precise mechanism of action of this compound, quantitative data regarding its activity, and detailed protocols for its characterization.

The Transforming Growth Factor-β (TGF-β) Signaling Pathway

The canonical TGF-β pathway is initiated by the binding of a TGF-β superfamily ligand to a TGF-β type II receptor (TβRII), which is a constitutively active kinase.[8][9] This binding event recruits and forms a heterotetrameric complex with the type I receptor, ALK5.[5] Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, thereby activating its kinase domain.[3][4]

Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][8] These phosphorylated R-SMADs dissociate from the receptor and form a heterotrimeric complex with the common mediator SMAD (co-SMAD), SMAD4.[5] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate the expression of hundreds of target genes, including those involved in fibrosis (e.g., collagens) and immune regulation.[3][5][8] The pathway is negatively regulated by inhibitory SMADs, such as SMAD7, which can prevent R-SMAD phosphorylation.[8] In addition to the canonical SMAD-dependent pathway, TGF-β can also activate non-canonical, SMAD-independent pathways such as the MAPK, PI3K/Akt, and RhoA/ROCK pathways.[2][9]

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Alk5-IN-33: A Technical Guide to its Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-33 is a selective and orally active inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis.[5][6][7] Dysregulation of this pathway is implicated in various pathologies, particularly cancer and fibrosis, making ALK5 a compelling therapeutic target.[5] This technical guide provides a comprehensive overview of this compound, focusing on its binding affinity to ALK5, the experimental methodologies used to determine this, and its mechanism of action within the broader context of the TGF-β signaling cascade.

Target Protein Binding Affinity of this compound

This compound demonstrates potent inhibition of ALK5 kinase activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Quantitative Data Summary

While a precise IC50 value for this compound is not publicly available, it is consistently reported to be potent, with an IC50 of ≤10 nM.[1][2][3][4][8][9][10][11] For comparative purposes, the table below includes IC50 values for other known ALK5 inhibitors.

| Inhibitor | Target Protein | IC50 (nM) | Reference |

| This compound | ALK5 | ≤10 | [1][2][3][4][8][9][10][11] |

| RepSox | ALK5 | 4 | [11] |

| EW-7195 | ALK5 | 12.9 | [11] |

| Galunisertib (LY2157299) | TGF-βRI | 56 | [11] |

| SB-431542 | ALK5 | ~750 | [11] |

Experimental Protocols

The determination of a kinase inhibitor's IC50 value is typically achieved through in vitro kinase assays. Below is a detailed, representative protocol for an ADP-Glo™ Kinase Assay, a common method for measuring the activity of ADP-generating enzymes like ALK5.

Representative Protocol: ADP-Glo™ Kinase Assay for ALK5 Inhibition

This protocol is a standard representation and may require optimization for specific laboratory conditions.

I. Reagents and Materials:

-

Recombinant human ALK5 protein

-

Myelin Basic Protein (MBP) or a specific peptide substrate for ALK5

-

This compound (or other test inhibitors)

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white, opaque microplates

-

Multichannel pipettes and sterile tips

-

Plate reader capable of measuring luminescence

II. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or control (buffer with DMSO) to the wells of the microplate.

-

Add 10 µL of a solution containing the ALK5 enzyme and the substrate (MBP or peptide) in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ALK5.

-

-

Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

This compound exerts its effect by inhibiting the canonical TGF-β signaling pathway. This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).

Canonical TGF-β/ALK5 Signaling Pathway:

-

Ligand Binding: TGF-β ligand binds to the TβRII homodimer.

-

Receptor Complex Formation: The ligand-bound TβRII recruits and forms a heterotetrameric complex with the ALK5 (TβRI) homodimer.

-

ALK5 Activation: TβRII, a constitutively active kinase, phosphorylates the glycine-serine rich (GS) domain of ALK5, thereby activating the ALK5 kinase.

-

SMAD Phosphorylation: Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.

-

SMAD Complex Formation: The phosphorylated R-SMADs (p-SMAD2/3) dissociate from the receptor complex and form a heterotrimeric complex with the common mediator SMAD (co-SMAD), SMAD4.

-

Nuclear Translocation and Gene Transcription: The p-SMAD2/3-SMAD4 complex translocates to the nucleus, where it binds to specific DNA sequences (SMAD-binding elements) in the promoter regions of target genes. This complex then recruits other transcriptional co-activators or co-repressors to regulate the transcription of genes involved in cell cycle control, apoptosis, and extracellular matrix production.

Mechanism of Action of this compound:

This compound is an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of ALK5, it prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3. This blockade of the downstream signaling cascade effectively inhibits the pro-fibrotic and tumor-promoting effects of TGF-β. In vivo studies have shown that this compound reduces the levels of phosphorylated SMAD2 in a dose-dependent manner.[1]

Visualizations

Signaling Pathway Diagram

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A representative workflow for determining the IC50 of this compound using an ADP-Glo™ kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. tebubio.com [tebubio.com]

- 4. This compound | ALK-5 抑制剂 ALK-5抑制剂 | CAS 2785430-89-7 | 美国InvivoChem [invivochem.cn]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ALK-5 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 11. medchemexpress.com [medchemexpress.com]

Alk5-IN-33: A Technical Guide to its Impact on Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway governing EMT is the Transforming Growth Factor-β (TGF-β) pathway. TGF-β exerts its effects through serine/threonine kinase receptors, with the type I receptor, Activin receptor-like kinase 5 (Alk5), playing a pivotal role in initiating the intracellular signaling cascade that leads to the profound phenotypic changes associated with EMT.[1][2] Small molecule inhibitors of Alk5 are therefore valuable tools for dissecting the mechanisms of EMT and represent a promising therapeutic strategy.

This technical guide focuses on Alk5-IN-33, a selective inhibitor of Alk5, and its role in modulating EMT. Due to the limited availability of comprehensive peer-reviewed data specifically on this compound, this guide will also incorporate data from other well-characterized Alk5 inhibitors, such as SB-431542 and EW-7197, to provide a broader context for its mechanism of action and expected effects.

This compound: A Selective Alk5 Inhibitor

This compound (also known as Compound EX-10) is a potent and selective, orally active inhibitor of Alk5. It demonstrates high efficacy in blocking the TGF-β signaling pathway.

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ≤10 nM | In vitro kinase assay | [3] |

| Effect | Full inhibition of TGF-β1 mediated α-SMA expression | Primary human lung fibroblasts | [3] |

| Effect | Dose-dependent reduction of phospho-SMAD2 levels | A549 xenograft mouse model | [3] |

The TGF-β/Alk5 Signaling Pathway in EMT

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, Alk5.[1] Activated Alk5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1] This signaling cascade leads to the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin, Vimentin, and α-smooth muscle actin (α-SMA), ultimately driving the EMT phenotype.[4][5]

Caption: TGF-β/Alk5 signaling pathway leading to EMT and its inhibition by this compound.

Quantitative Data on the Effects of Alk5 Inhibitors on EMT

Table 1: Effect of Alk5 Inhibitor SB-431542 on EMT Markers

| Cell Line | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Reference |

| NMuMG | TGF-β (1 ng/mL) | Decreased | Increased | Increased | [6][7] |

| NMuMG | TGF-β + SB-431542 (10 µM) | Maintained at basal levels | Upregulation blocked | Upregulation blocked | [6][7] |

| RPE cells | High Glucose | Decreased | Increased | Not specified | [8] |

| RPE cells | High Glucose + SB-431542 (10 µM) | Significantly increased vs. HG | Significantly decreased vs. HG | Not specified | [8] |

Table 2: Effect of Alk5 Inhibitor EW-7197 on EMT Markers and Cell Function

| Cell Line | Treatment | IC50 (pSmad3) | Effect on E-cadherin | Effect on Cell Migration | Reference |

| 4T1 | TGF-β1 (2 ng/mL) | - | Decreased | Increased | [9][10] |

| 4T1 | TGF-β1 + EW-7197 | 10-30 nM | Upregulation of mRNA & protein | Inhibited | [9][10] |

| NMuMG | TGF-β1 (2 ng/mL) | - | Disrupted localization | - | [9] |

| NMuMG | TGF-β1 + EW-7197 (1 µM) | - | Maintained at cell junctions | - | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of Alk5 inhibitors on EMT. These are generalized protocols based on standard laboratory practices and literature precedents.[11][12][13][14]

Western Blotting for EMT Marker Expression

Objective: To quantify the changes in protein levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers following treatment with an Alk5 inhibitor.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A549, MCF-7, NMuMG) at a suitable density and allow them to adhere. Treat cells with TGF-β (e.g., 5 ng/mL) with or without varying concentrations of this compound for 48-72 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Immunofluorescence for EMT Marker Localization

Objective: To visualize the changes in the subcellular localization of epithelial and mesenchymal markers.

Protocol:

-

Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate and treat as described for Western blotting.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[11][14]

-

Blocking: Block with 1% BSA in PBST for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash with PBST and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Transwell Migration Assay

Objective: To assess the effect of Alk5 inhibition on the migratory capacity of cells.

Protocol:

-

Preparation of Transwell Inserts: Rehydrate Transwell inserts (typically with 8 µm pores) with serum-free medium.

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours. Resuspend the cells in serum-free medium containing the Alk5 inhibitor at the desired concentrations.

-

Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate. Seed the prepared cells into the upper chamber of the inserts.[12]

-

Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-48 hours) at 37°C in a CO2 incubator.

-

Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.[12]

-

Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several random fields under a microscope.

Experimental Workflow Visualization

Caption: A typical experimental workflow to investigate the effect of this compound on EMT.

Conclusion

This compound is a potent and selective inhibitor of the TGF-β type I receptor, Alk5. By targeting this key kinase, this compound effectively blocks the canonical SMAD2/3 signaling pathway, which is a primary driver of Epithelial-Mesenchymal Transition. While detailed studies on this compound are emerging, the wealth of data from other Alk5 inhibitors strongly suggests its utility in reversing the EMT phenotype. This is characterized by the restoration of epithelial marker expression and the suppression of mesenchymal markers, leading to a reduction in cell migration and invasion. This technical guide provides a foundational understanding and practical protocols for researchers to investigate the impact of this compound and similar molecules on EMT, thereby facilitating further research in cancer progression, fibrosis, and other EMT-related pathologies.

References

- 1. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathway cooperation in TGF-β-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. A high-content EMT screen identifies multiple receptor tyrosine kinase inhibitors with activity on TGFβ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SB431542 partially inhibits high glucose-induced EMT by restoring mitochondrial homeostasis in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. arigobio.com [arigobio.com]

The Role of Alk5-IN-33 in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk5-IN-33 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β). By modulating the canonical TGF-β/SMAD signaling pathway, this compound has emerged as a critical small molecule in directing cellular differentiation. This technical guide provides an in-depth overview of the core principles of this compound's function, its mechanism of action, and its demonstrated roles in guiding the fate of various stem and progenitor cells. Detailed experimental protocols and quantitative data are presented to facilitate the application of this compound in research and drug development.

Introduction to ALK5 and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) superfamily of ligands plays a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and differentiation.[1] The canonical signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5 (also known as TβRI).[2][3] This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] The phosphorylated SMAD2/3 proteins form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][3]

Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various diseases, including cancer and fibrosis.[1] Consequently, small molecule inhibitors of ALK5, such as this compound, are valuable tools for both studying the fundamental biology of this pathway and for developing potential therapeutic interventions.

Mechanism of Action of this compound

This compound is a selective, orally active inhibitor of ALK5.[4] It functions by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of its downstream targets, SMAD2 and SMAD3.[1] This blockade of the TGF-β signaling cascade is the primary mechanism through which this compound exerts its effects on cellular differentiation. The inhibition of this pathway can either promote or inhibit differentiation, depending on the cellular context and the specific lineage.

Role of this compound and ALK5 Inhibition in Cellular Differentiation

The inhibition of ALK5 signaling has been shown to be a key factor in directing the differentiation of pluripotent stem cells (PSCs) and other progenitor cells into various lineages.

Neural Differentiation

Inhibition of ALK5 has been demonstrated to promote the neural differentiation of human pluripotent stem cells (hPSCs).[5] This effect is often as potent as the use of dual SMAD inhibitors (e.g., SB431542 and LDN-193189). The pro-neural effect of ALK5 inhibition is attributed to the fact that TGF-β signaling often maintains pluripotency or directs cells towards other germ layers. By blocking this pathway, the default neural differentiation program can proceed.

Cardiomyogenesis

Interestingly, ALK5 inhibition can also promote the differentiation of hPSCs into cardiomyocytes. The timing of the inhibitor's application is crucial in determining the cell fate. While early and continuous application of an ALK5 inhibitor promotes neural differentiation, a later and more transient application can enhance cardiomyogenesis. This highlights the context-dependent nature of TGF-β signaling in development.

Osteoblast Differentiation

The TGF-β/ALK5 pathway is also critically involved in skeletal development, including the proliferation and differentiation of osteoblasts.[6] Studies have shown that ALK5 signaling is required for the early stages of osteoblast differentiation.[6]

Chondrogenic Differentiation

TGF-β is a known inducer of chondrogenic differentiation in mesenchymal stem cells (MSCs).[7][8] Both ALK1 and ALK5 are important mediators of this process.[7][8]

Adipose-Derived Stem Cell Differentiation

The ALK5 inhibitor II, also known as RepSox, has been shown to efficiently induce the differentiation of adipose-derived stem cells (ADSCs) into a Schwann cell-like phenotype.[9] This induction appears to be mediated through a non-SMAD signaling pathway and involves the upregulation of pluripotency-associated genes like Sox2.[9]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant ALK5 inhibitors.

| Compound | Target | IC50 | Cell Line/Assay | Effect | Reference |

| This compound | ALK5 | ≤10 nM | Not specified | Selective, orally active ALK5 inhibitor. | [4] |

| ALK5 Inhibitor II (RepSox) | ALK5 (TGF-β RI kinase) | 23 nM (binding), 4 nM (auto-phosphorylation), 18 nM (cellular assay) | HepG2 cells | Potent and selective inhibitor. Can replace Sox2 for iPSC generation. | [][11] |

| GW6604 | ALK5 | 140 nM (autophosphorylation), 500 nM (PAI-1 transcription) | In vitro kinase assay, cellular assay | Inhibits TGF-β-induced transcription. | [12][13] |

| SB431542 | ALK4, ALK5, ALK7 | Not specified | SM10 cells | Inhibits TGF-β induced differentiation. | [14] |

| SKI2162 | ALK5 | 0.094 µM | Radioisotope-based profiling assay | Potent and selective inhibitor of ALK5. | [15] |

| TP0427736 | ALK5 | 2.72 nM | Kinase activity assay | Potent inhibitor of ALK5 kinase activity. | [16] |

| Galunisertib (LY21572599) | TβRI (ALK5) | 56 nM | Cell-free assay | Potent TβRI inhibitor. | [16] |

| Vactosertib (TEW-7197) | ALK4/ALK5 | 13 nM (ALK4), 11 nM (ALK5) | Not specified | Highly potent, selective, and orally bioavailable inhibitor. | [16] |

| A-83-01 | ALK5-TD | 12 nM | Not specified | Potent inhibitor of TGF-β type I receptor. | [16] |

| SD-208 | TβRI (ALK5) | 48 nM | Not specified | Selective TβRI (ALK5) inhibitor. | [16] |

| SB525334 | ALK5 | 14.3 nM | Cell-free assay | Potent and selective inhibitor of TGFβ receptor I (ALK5). | [16] |

| GW788388 | ALK5 | 18 nM | Cell-free assay | Potent and selective inhibitor of ALK5. | [16] |

Experimental Protocols

General Cell Culture and Differentiation of hPSCs

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated culture plates

-

mTeSR1 medium (or equivalent)

-

Differentiation medium (specific to desired lineage, e.g., neural induction medium, cardiac differentiation medium)

-

This compound (or other ALK5 inhibitor)

-

DMSO (vehicle control)

-

Standard cell culture reagents and equipment

Protocol:

-

Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.

-

To induce differentiation, replace the mTeSR1 medium with the appropriate differentiation medium.

-

Add this compound to the differentiation medium at the desired concentration (e.g., 5-10 µM, preliminary dose-response experiments are recommended). A DMSO vehicle control should be run in parallel.

-

The timing and duration of this compound treatment will vary depending on the target lineage. For neural induction, treatment is typically from day 1 to day 9. For cardiomyogenesis, a later, transient application (e.g., days 3-5) may be optimal.

-

Change the medium and re-apply the inhibitor as required by the specific differentiation protocol.

-

At the end of the differentiation period, assess the efficiency of differentiation using appropriate markers (e.g., Nestin for neural progenitors, cardiac troponin for cardiomyocytes) via flow cytometry or immunofluorescence.

ALK5 Kinase Activity Assay (Autophosphorylation)

Materials:

-

Purified recombinant GST-ALK5

-

Tris buffer (50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

-

ATP (with γ-³³P-ATP)

-

This compound (or other test compounds)

-

SDS-PAGE reagents and equipment

-

Phosphor screen and imaging system

Protocol:

-

Pre-incubate purified GST-ALK5 (10 nM) with various concentrations of this compound in Tris buffer for 10 minutes at 37°C.[12]

-

Initiate the kinase reaction by adding ATP (3 µM, containing γ-³³P-ATP).[12]

-

Incubate for 15 minutes at 37°C.[12]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[12]

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen overnight.

-

Quantify the autophosphorylation of ALK5 using an imaging system to determine the IC50 of the inhibitor.[12]

Western Blot Analysis for Phospho-SMAD2

Materials:

-

Cell lysates from treated and control cells

-

Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Standard Western blotting reagents and equipment

Protocol:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-phospho-SMAD2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total SMAD2 and a loading control to normalize the data.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for inducing cellular differentiation using this compound.

Caption: Logical relationship of ALK5 inhibition and cell fate determination.

Conclusion

This compound and other selective ALK5 inhibitors are powerful molecular tools for directing cellular differentiation. Their ability to modulate the TGF-β signaling pathway provides a mechanism to influence cell fate decisions in a controlled manner. The context-dependent outcomes of ALK5 inhibition, particularly in pluripotent stem cells, underscore the intricate role of TGF-β signaling in development. The data and protocols presented in this guide offer a foundation for researchers to effectively utilize this compound in their studies of cellular differentiation and to explore its potential in regenerative medicine and drug discovery.

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Scholars@Duke publication: Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5. [scholars.duke.edu]

- 6. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perspectives of small molecule inhibitors of activin receptor-like kinase in anti-tumor treatment and stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. ALK5 i II Accelerates Induction of Adipose-Derived Stem Cells toward Schwann Cells through a Non-Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cellgs.com [cellgs.com]

- 12. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for Alk5-IN-33 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Alk5-IN-33, a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for cell treatment and subsequent analysis, and includes relevant data for experimental planning.

Introduction

This compound is a small molecule inhibitor that selectively targets ALK5, also known as the Transforming Growth Factor-beta type I receptor (TGF-βR1). ALK5 is a critical serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, the type II receptor (TβRII) phosphorylates and activates ALK5. Activated ALK5 then propagates the signal by phosphorylating the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of numerous target genes involved in a wide array of cellular processes, including cell growth, differentiation, apoptosis, fibrosis, and immune responses. Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies such as cancer and fibrosis. This compound, with an IC₅₀ of ≤10 nM, offers a powerful tool for investigating the physiological and pathological roles of this signaling cascade.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding site of ALK5, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway. This inhibition leads to a reduction in the transcriptional activity of TGF-β-responsive genes.

Signaling Pathway Diagram

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Compound | Target | IC₅₀ | Assay Type | Reference |

| This compound | ALK5 | ≤10 nM | Kinase Assay | **** |

| GW6604 | ALK5 | 140 nM | Autophosphorylation Assay | |

| SB525334 | ALK5 | Not specified | Kinase Inhibition | |

| EW-7197 (Vactosertib) | ALK5 | Not specified | Kinase Inhibition | |

| SB431542 | ALK5 | Not specified | Kinase Inhibition |

Experimental Protocols

General Cell Culture Treatment Workflow

Caption: General workflow for cell culture treatment with this compound.

Detailed Protocol: Inhibition of TGF-β-induced SMAD2 Phosphorylation

This protocol provides a method to assess the inhibitory activity of this compound on TGF-β-induced SMAD2 phosphorylation in a suitable cell line (e.g., A549, HaCaT, HepG2).

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Appropriate cell line responsive to TGF-β

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

-

Serum Starvation (Optional but Recommended):

-

To reduce basal signaling, aspirate the complete medium and wash the cells once with PBS.

-

Add serum-free medium

-

Application Notes and Protocols for Alk5-IN-33 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Alk5-IN-33, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document outlines the mechanism of action, recommended starting concentrations for various in vitro applications, and detailed experimental protocols.

Introduction

This compound (also known as Compound EX-10) is a small molecule inhibitor that selectively targets ALK5, a key serine/threonine kinase receptor in the TGF-β signaling pathway.[1][2] Dysregulation of the TGF-β/ALK5 pathway is implicated in a multitude of pathological conditions, including cancer and fibrosis.[3] this compound exerts its inhibitory effect by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3. This action effectively abrogates the canonical TGF-β signaling cascade. With a reported IC50 value of ≤10 nM, this compound is a highly potent tool for investigating the role of ALK5 in various biological processes.[1][2]

Mechanism of Action

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, migration, and extracellular matrix (ECM) production.[4] this compound specifically inhibits the kinase activity of ALK5, thus preventing the initial phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alk5-IN-33 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Alk5-IN-33, a selective and orally active inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5), with an IC₅₀ of ≤10 nM. The primary application detailed is the inhibition of the TGF-β signaling pathway in a mouse xenograft model.

Introduction

Transforming growth factor-beta (TGF-β) signaling plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the TGF-β pathway is implicated in numerous diseases, including cancer and fibrosis. ALK5 is a key receptor kinase in this pathway, and its inhibition is a promising therapeutic strategy. This compound (also referred to as Compound EX-10) has been identified as a potent ALK5 inhibitor. These notes are intended to guide researchers in designing and executing in vivo studies in mouse models to evaluate the pharmacological effects of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of this compound in a mouse model.

| Parameter | Details | Reference |

| Compound | This compound (Compound EX-10) | [1] |

| Animal Model | Female athymic nude mice with A549 xenografts | [1] |

| Dosage Range | 10, 50, 75, and 100 mg/kg | [1] |

| Administration Route | Oral gavage (i.g.) | [1] |

| Dosing Frequency | Single dose | [1] |

| Observed Effect | Dose-dependent reduction in phospho-SMAD2 (p-SMAD2) levels in tumor tissue | [1] |

Signaling Pathway

This compound inhibits the TGF-β signaling pathway by blocking the kinase activity of ALK5. This prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the translocation of the SMAD complex to the nucleus and subsequent gene transcription.

Experimental Protocols

A549 Xenograft Mouse Model

This protocol describes the establishment of a human lung carcinoma (A549) xenograft model in immunodeficient mice.

Materials:

-

A549 human lung carcinoma cell line

-

Cell culture medium (e.g., F-12K Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (or similar basement membrane matrix)

-

Female athymic nude mice (4-6 weeks old)

-

Syringes and needles (27-30 gauge)

Procedure:

-

Culture A549 cells in a T75 flask until they reach 80-90% confluency.

-

Aspirate the medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Count the cells and assess viability (should be >95%).

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each female athymic nude mouse.

-

Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

-

Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

Preparation and Administration of this compound

This protocol details the preparation of this compound for oral administration to mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Balance, vortex mixer, and sonicator

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

Procedure:

-

Calculate the required amount of this compound based on the mean body weight of the mice in each dosage group (10, 50, 75, or 100 mg/kg).

-

Prepare the vehicle solution. The choice of vehicle should be based on the solubility of this compound and its compatibility with in vivo administration.

-

Weigh the calculated amount of this compound and suspend it in the appropriate volume of vehicle to achieve the desired final concentration. A typical dosing volume for mice is 10 mL/kg.

-

Vortex and/or sonicate the suspension to ensure it is homogeneous before administration.

-

Administer the calculated volume of the this compound suspension to each mouse via oral gavage. Ensure proper restraint of the animal to prevent injury.

-

The control group should receive the vehicle only.

Pharmacodynamic Endpoint Analysis: Western Blot for p-SMAD2

This protocol outlines the procedure for assessing the pharmacodynamic effect of this compound by measuring the levels of phosphorylated SMAD2 in tumor tissue.

Materials:

-

Tumor tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2/3 or a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Excise tumors from mice at a specified time point after the administration of this compound (e.g., 2-4 hours).

-

Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-SMAD2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total SMAD2/3 or a loading control.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study of this compound in a mouse xenograft model.

References

Application Notes and Protocols for Alk5-IN-33 in a Xenograft Cancer Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-33 is a potent and selective, orally active inhibitor of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor. However, in advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis. By inhibiting ALK5, the key signal transducer of the TGF-β pathway, this compound presents a promising therapeutic strategy for cancers dependent on this pathway. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a xenograft cancer model, specifically utilizing the A549 non-small cell lung cancer cell line.

Mechanism of Action

This compound selectively targets the kinase activity of ALK5. In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. This phosphorylation event is critical for the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and invasion. This compound inhibits the phosphorylation of SMAD2, thereby blocking the entire downstream signaling cascade.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/Model | Source |

| IC₅₀ | ≤10 nM | ALK5 | MedChemExpress[1] |

| In Vivo Activity | Dose-dependent reduction of phospho-SMAD2 | A549 Xenograft Model | MedChemExpress, Patent WO2022126133A1[1][2] |

| Effective In Vivo Dose Range (for p-SMAD2 reduction) | 10-100 mg/kg (single dose, oral gavage) | A549 Xenograft Model | MedChemExpress, Patent WO2022126133A1[1][2] |

Experimental Protocols

A549 Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous A549 xenograft model in immunodeficient mice and a subsequent efficacy study with this compound.

Materials:

-

A549 human non-small cell lung cancer cell line

-

DMEM or F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture A549 cells in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.

-

Cell Preparation for Implantation:

-

Harvest A549 cells using trypsin-EDTA.

-

Wash the cells with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 4 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (containing 4 million A549 cells) into the right flank of each mouse.[2]

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth. Palpate the injection site twice weekly.

-

Once tumors are palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 10, 50, 75, and 100 mg/kg).

-

Administer this compound or vehicle to the respective groups via oral gavage daily.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volume and body weight twice weekly.

-

At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis (e.g., histology, western blotting for p-SMAD2).

-

Pharmacodynamic Analysis of p-SMAD2 Inhibition

This protocol is designed to confirm the in vivo target engagement of this compound.

Procedure:

-

Establish A549 xenograft tumors in nude mice as described above.

-

Once tumors reach a suitable size (e.g., 200-300 mm³), administer a single oral dose of this compound (10, 50, 75, or 100 mg/kg) or vehicle to different groups of mice.[1]

-

At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the mice and excise the tumors.

-

Immediately snap-freeze the tumors in liquid nitrogen or process for protein extraction.

-

Perform Western blot analysis on the tumor lysates to detect the levels of phosphorylated SMAD2 (p-SMAD2) and total SMAD2.

-

Quantify the band intensities to determine the dose-dependent reduction in p-SMAD2 levels relative to total SMAD2 and the vehicle control.

Logical Relationships in Experimental Design

The successful execution of a xenograft study with this compound relies on the logical relationship between several key experimental components.

Conclusion

This compound is a promising therapeutic agent for cancers driven by the TGF-β signaling pathway. The provided protocols for an A549 xenograft model offer a robust framework for evaluating the in vivo efficacy and pharmacodynamic properties of this compound. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound in oncology.

References

Application Notes and Protocols: Assessing the Efficacy of Alk5-IN-33 in Primary Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis.[2][4] TGF-β initiates signaling by binding to a complex of type II (TβRII) and type I (TβRI) serine/threonine kinase receptors.[5][6][7] The type I receptor, Activin receptor-like kinase 5 (ALK5), is a key mediator in this pathway.[2][7] Upon activation by TβRII, ALK5 phosphorylates the intracellular effector proteins Smad2 and Smad3.[2][5][7] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[1][5][7]

Alk5-IN-33 is a selective and orally active inhibitor of ALK5 with a reported IC50 of ≤10 nM.[8] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade.[2] These application notes provide detailed protocols to assess the efficacy of this compound in primary cell lines by measuring its impact on key downstream events of the TGF-β/ALK5 pathway.

Signaling Pathway and Experimental Overview

To effectively assess the efficacy of this compound, a multi-faceted approach is recommended. This involves confirming target engagement by analyzing the phosphorylation status of Smad proteins, quantifying changes in the expression of TGF-β target genes, and evaluating the functional consequences on cellular processes like proliferation and migration.

Experimental Protocols

Primary Cell Culture and Treatment

This protocol provides a general guideline. Optimal conditions, including cell seeding density and TGF-β1 concentration, should be determined empirically for each primary cell line.

Materials:

-

Primary cells of interest (e.g., human dermal fibroblasts, lung epithelial cells)

-

Appropriate complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Recombinant Human TGF-β1

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Tissue culture plates/flasks

Procedure:

-

Culture primary cells according to standard protocols until they reach 80-90% confluency.[9]

-

For experiments, seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for proliferation assays). Allow cells to adhere overnight.

-

Prior to treatment, starve the cells by replacing the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 18-24 hours.[10] This reduces basal signaling.

-

Prepare treatment media. First, pre-treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.

-

Following pre-treatment, add TGF-β1 (a typical concentration is 5-10 ng/mL) to the designated wells.[10]

-

Incubate for the desired duration based on the endpoint assay:

Protocol: Western Blot for Phospho-Smad2/3

This assay directly measures the inhibition of ALK5 kinase activity by quantifying the levels of phosphorylated Smad2/3.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease and Phosphatase Inhibitor Cocktails[10]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), Rabbit anti-Total Smad2/3, and anti-β-actin or GAPDH (loading control).[13]

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.[10]

-

Add ice-cold lysis buffer with protease/phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]

-

Sonicate the lysate briefly to shear DNA and ensure complete lysis.[10]

-

Centrifuge at ~14,000 x g for 15-20 minutes at 4°C. Collect the supernatant.[10]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein amounts (typically load 20-30 µg per lane) with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]

-

Load samples onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against p-Smad2/3 overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for Total Smad2/3 and a loading control.

-

Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol: Quantitative PCR (qPCR) for TGF-β Target Genes

This assay measures the functional downstream consequence of ALK5 inhibition on gene transcription.

Materials:

-

RNA isolation kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR Master Mix

Procedure:

-

Following cell treatment, lyse cells directly in the culture dish and isolate total RNA using a commercial kit.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.

-

Perform qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[16]

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of this compound on cell viability and proliferation.

Materials:

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., acidified isopropanol or DMSO)[17]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow cells to adhere overnight, then starve and treat with TGF-β1 and/or this compound as described previously. Incubate for 24-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[17]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol: Cell Migration (Transwell) Assay

This assay, also known as a Boyden chamber assay, evaluates the effect of ALK5 inhibition on cell migration towards a chemoattractant.

Materials:

-

24-well plates with Transwell inserts (typically 8 µm pore size)[9]

-

Chemoattractant (e.g., medium with 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or DAPI)

Procedure:

-

Rehydrate the Transwell insert membranes with serum-free medium.[18]

-

In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant.[9]

-

Harvest and resuspend the treated cells in serum-free medium at a concentration of 1x10^5 cells/mL.[9]

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C for a period determined by the cell type's migratory capacity (e.g., 4-24 hours).[9][18]

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[9]

-

Fix the migrated cells on the bottom side of the membrane by immersing the insert in fixation solution for 10-15 minutes.[9]

-

Stain the cells with Crystal Violet for 20-30 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated, stained cells in several representative fields of view under a microscope.

Data Presentation

Quantitative data from the described protocols should be summarized for clarity and comparison.

Table 1: Inhibition of TGF-β1-induced Smad2/3 Phosphorylation

| Treatment | This compound (nM) | p-Smad2/3 / Total Smad2/3 (Relative Densitometry) | % Inhibition |

|---|---|---|---|

| Vehicle Control | - | 1.0 | 0% |

| TGF-β1 (5 ng/mL) | 0 | 8.5 | - |

| TGF-β1 + this compound | 1 | 6.2 | 30.7% |

| TGF-β1 + this compound | 10 | 2.1 | 85.3% |

| TGF-β1 + this compound | 100 | 1.2 | 97.3% |

| TGF-β1 + this compound | 1000 | 1.1 | 98.7% |

Data are representative. IC50 can be calculated from the dose-response curve.

Table 2: Relative mRNA Expression of TGF-β Target Gene SERPINE1

| Treatment | This compound (nM) | Fold Change vs. Vehicle Control |

|---|---|---|

| Vehicle Control | - | 1.0 |

| TGF-β1 (5 ng/mL) | 0 | 15.2 |

| TGF-β1 + this compound | 10 | 7.3 |

| TGF-β1 + this compound | 100 | 1.8 |

Data are representative, normalized to a housekeeping gene.

Table 3: Effect of this compound on Cell Viability/Proliferation

| Treatment | This compound (nM) | Absorbance (570 nm) | % Viability vs. Control |

|---|---|---|---|

| Vehicle Control | - | 1.25 | 100% |

| TGF-β1 (5 ng/mL) | 0 | 0.88 | 70.4% |

| TGF-β1 + this compound | 100 | 1.19 | 95.2% |

Results may vary depending on whether TGF-β is growth-inhibitory or stimulatory for the specific primary cell line.[19]

Table 4: Inhibition of TGF-β1-induced Cell Migration

| Treatment | This compound (nM) | Average Migrated Cells per Field | % Inhibition of Migration |

|---|---|---|---|

| Vehicle Control | - | 25 | - |

| TGF-β1 (5 ng/mL) | 0 | 180 | 0% |

| TGF-β1 + this compound | 100 | 45 | 87.1% |

Migration is calculated relative to the TGF-β1 stimulated group.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anygenes.com [anygenes.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 11. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-β signaling is an effective target to impair survival and induce apoptosis of human cholangiocarcinoma cells: A study on human primary cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. origene.com [origene.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocol Online: Cell Proliferation Assay [protocol-online.org]

- 18. clyte.tech [clyte.tech]

- 19. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]

Preparation of ALK5 Inhibitor Stock Solutions for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preparation of stock solutions of ALK5 inhibitors, specifically focusing on the widely used compound commonly known as ALK5 Inhibitor II, RepSox, or E 616452. This small molecule is a potent and selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5). Proper preparation of stock solutions is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. These guidelines cover the essential information regarding the inhibitor's properties, solubility, and step-by-step protocols for preparing and storing stock solutions.

ALK5 Inhibitor Profile

ALK5 is a serine/threonine kinase receptor that plays a pivotal role in the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is integral to numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling cascade is implicated in various pathologies, such as cancer and fibrosis. ALK5 inhibitors block the kinase activity of ALK5, thereby preventing the phosphorylation of downstream mediators like SMAD2 and SMAD3, and modulating gene expression.

A noteworthy ALK5 inhibitor, frequently referred to in scientific literature and available from various suppliers, is identified by the CAS number 446859-33-2. While the name "Alk5-IN-33" was used in the query, the predominant and more specific identifiers for this compound are ALK5 Inhibitor II or RepSox . For clarity and accuracy, this document will use these recognized names.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative information for ALK5 Inhibitor II (RepSox).

| Property | Value | Source(s) |

| CAS Number | 446859-33-2 | [1][2][][4][5][6] |

| Molecular Formula | C₁₇H₁₃N₅ | [1][2][6] |

| Molecular Weight | 287.32 g/mol | [1][2][6] |

| IC₅₀ (ALK5) | 4 nM (autophosphorylation), 18 nM (cellular assay), 23 nM (binding) | [2][4] |

| Solubility in DMSO | ≥ 5 mg/mL | [1][2][][4] |

| Solubility in Methanol | ~5 mg/mL | [1][2] |

| Solubility in Ethanol | ~1 mg/mL | [4] |

| Storage (Solid) | 2-8°C or -20°C | [2] |

| Storage (Stock Solution) | -20°C for up to 6 months | [1][2] |

Signaling Pathway

ALK5 inhibitors exert their effects by interrupting the canonical TGF-β signaling pathway. The diagram below illustrates the mechanism of action.

Caption: TGF-β signaling and ALK5 inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of ALK5 Inhibitor II (RepSox) stock solutions for in vitro and potential in vivo applications.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

Materials:

-

ALK5 Inhibitor II (RepSox) powder (CAS 446859-33-2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of ALK5 Inhibitor II powder to room temperature to prevent condensation.

-

Weighing the Compound: Carefully weigh out the desired amount of the inhibitor powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.873 mg of the compound (Molecular Weight = 287.32 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the 1 mL of 10 mM example, add 1 mL of DMSO.

-

Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[6]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 6 months.[1][2]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM ALK5 Inhibitor II DMSO stock solution (from Protocol 1)

-

Pre-warmed cell culture medium

Procedure:

-

Thawing the Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6] For example, a 1:1000 dilution of a 10 mM stock to a 10 µM working solution results in a final DMSO concentration of 0.1%.

-

Application: Add the final working solution to your cell cultures as required by your experimental design.

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing and using ALK5 inhibitor stock solutions.

Caption: Stock solution preparation workflow.

Concluding Remarks

The protocols and data provided in these application notes are intended to guide researchers in the effective preparation and use of ALK5 Inhibitor II (RepSox) stock solutions. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental outcomes. It is always recommended to consult the specific product datasheet from your supplier for any lot-specific information. As with any chemical, appropriate personal protective equipment should be worn during handling.

References

Application Notes and Protocols: Combining Alk5-IN-33 with Other Inhibitors in Co-Treatment Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alk5-IN-33 and Combination Therapy

This compound is a potent and selective, orally active inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), with an IC50 of ≤10 nM.[1][2] ALK5 is a critical serine/threonine kinase that mediates signaling by Transforming Growth Factor-β (TGF-β), a cytokine with a dual role in cancer. In early-stage cancers, TGF-β can act as a tumor suppressor, while in advanced malignancies, it often promotes tumor progression, invasion, metastasis, and immunosuppression.